2-oxo-2H-chromen-4-yl phenyl carbonate
Description
Properties
Molecular Formula |
C16H10O5 |
|---|---|
Molecular Weight |
282.25g/mol |
IUPAC Name |
(2-oxochromen-4-yl) phenyl carbonate |
InChI |
InChI=1S/C16H10O5/c17-15-10-14(12-8-4-5-9-13(12)20-15)21-16(18)19-11-6-2-1-3-7-11/h1-10H |
InChI Key |
ZUWPODOQCCQULT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly as potential anticancer agents. Research indicates that derivatives of coumarin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain coumarin derivatives can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity.
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Oxo-2H-chromen-4-yl phenyl carbonate | MCF-7 | 9.54 |
| This compound | A549 | 16.1 |
These findings suggest that modifications to the coumarin structure can enhance anticancer activity, making it a target for further drug design efforts.
Anti-inflammatory Properties
Research has indicated that coumarin derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.
Table 2: Inhibition of COX Enzymes
| Compound | Target Enzyme | IC50 (µmol) |
|---|---|---|
| This compound | COX-1 | 0.04 ± 0.01 |
| This compound | COX-2 | 0.04 ± 0.02 |
Material Science
In material science, the photophysical properties of 2-oxo-2H-chromen compounds are utilized in the development of fluorescent materials and sensors. The ability of these compounds to absorb and emit light makes them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging.
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines, revealing significant cytotoxicity and suggesting mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Another study demonstrated the compound's ability to reduce inflammatory markers in animal models, providing insights into its therapeutic potential for treating inflammatory diseases.
- Material Applications : Research into the use of this compound in OLED technology showed promising results, indicating its viability as a component in high-efficiency light-emitting devices.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among 2-oxo-2H-chromen-4-yl phenyl carbonate and related compounds:
Key Observations :
- Hydrolytic Stability : Compared to 4-methoxybenzoate (), the phenyl carbonate may exhibit higher lability due to the carbonate’s susceptibility to hydrolysis, making it suitable for controlled-release applications.
- Bioactivity : Pyrazole derivatives () demonstrate that substituents at the 4-position significantly influence biological activity. The phenyl carbonate group may enhance lipophilicity, improving membrane permeability compared to carboxylic acid derivatives ().
Physicochemical and Crystallographic Properties
- Crystal Packing : reports a mean C–C bond length of 0.004 Å and an R factor of 0.066 for 4-methoxybenzoate, indicating precise crystallographic data. The phenyl carbonate’s bulkier group may alter packing efficiency compared to smaller substituents .
- Thermal Stability : Phenylethyl derivatives () show stable crystalline structures under ambient conditions, suggesting that the target compound’s carbonate group may require stabilization strategies during storage .
Preparation Methods
Base-Catalyzed Esterification of 4-Hydroxycoumarin
The most widely reported method involves reacting 4-hydroxycoumarin with phenyl chloroformate in the presence of a tertiary amine base. This one-step procedure leverages nucleophilic acyl substitution, where the hydroxyl group of 4-hydroxycoumarin attacks the electrophilic carbonyl carbon of phenyl chloroformate. Triethylamine (TEA) is typically employed to deprotonate the hydroxyl group, enhancing its nucleophilicity.
Procedure
-
Reagents :
-
Reaction Conditions :
-
The mixture is refluxed for 4 hours under inert atmosphere.
-
Progress monitored via thin-layer chromatography (TLC).
-
-
Work-Up :
Reaction Mechanism and Kinetic Considerations
The esterification proceeds via a two-step mechanism:
-
Deprotonation : TEA abstracts the proton from 4-hydroxycoumarin, generating a phenoxide ion.
-
Nucleophilic Attack : The phenoxide ion attacks phenyl chloroformate, displacing chloride and forming the carbonate ester.
Key Parameters :
-
Solvent : Anhydrous THF minimizes hydrolysis of phenyl chloroformate.
-
Temperature : Reflux (~66°C) ensures sufficient activation energy for the reaction.
-
Stoichiometry : Equimolar ratios prevent side reactions, such as di-esterification.
Structural Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the orthorhombic crystal system (space group P2₁2₁2₁) with a planar coumarin ring and dihedral angle of 10.29° between the coumarin and phenyl groups. Intermolecular C–H···O hydrogen bonds (2.36 Å) and π–π stacking (3.8 Å) stabilize the lattice.
Comparative Analysis of Synthesis Methods
Challenges and Optimization Opportunities
-
By-Product Formation : Hydrolysis of phenyl chloroformate to phenyl carbamic acid is minimized by maintaining anhydrous conditions.
-
Yield Improvement : Catalytic DMAP (4-dimethylaminopyridine) could accelerate the reaction, though this requires experimental validation.
-
Scalability : Continuous-flow systems may enhance reproducibility for industrial-scale synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
